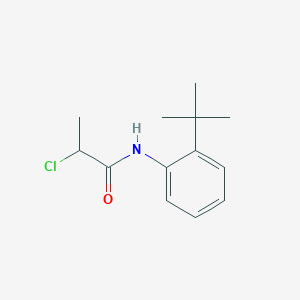

N-(2-tert-butylphenyl)-2-chloropropanamide

Description

BenchChem offers high-quality N-(2-tert-butylphenyl)-2-chloropropanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-tert-butylphenyl)-2-chloropropanamide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-(2-tert-butylphenyl)-2-chloropropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18ClNO/c1-9(14)12(16)15-11-8-6-5-7-10(11)13(2,3)4/h5-9H,1-4H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUOBJXKRIYIOJT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC1=CC=CC=C1C(C)(C)C)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

N-(2-tert-butylphenyl)-2-chloropropanamide: Structural Profiling, Synthetic Methodology, and Application Dynamics

Executive Summary

In the realm of advanced organic synthesis and drug development,

As a Senior Application Scientist, I have structured this technical guide to move beyond basic theoretical descriptions. Here, we will dissect the causality behind its synthetic methodology, explore the structural implications of its steric hindrance, and provide field-proven, self-validating protocols for its preparation and characterization.

Physicochemical & Structural Profiling

The physical behavior and reactivity of N-(2-tert-butylphenyl)-2-chloropropanamide are dictated by the severe steric bulk of the ortho-tert-butyl group. This functional group forces the amide plane to rotate nearly orthogonal to the aromatic ring to minimize allylic strain. Consequently, the nitrogen lone pair cannot fully delocalize into the aromatic

Table 1: Quantitative Physicochemical Data

| Property | Value | Structural Implication |

| Chemical Name | N-(2-tert-butylphenyl)-2-chloropropanamide | Defines the |

| CAS Registry Number | 1156595-98-0 | Unique identifier for regulatory compliance. |

| Molecular Formula | C₁₃H₁₈ClNO | Indicates a highly lipophilic character. |

| Molecular Weight | 239.74 g/mol | Standard mass for stoichiometric calculations. |

| Physical State | Crystalline Solid | Facilitates purification via recrystallization. |

| Solubility Profile | Soluble in DCM, EtOAc, THF; Insoluble in H₂O | Dictates the biphasic aqueous work-up strategy. |

Synthetic Methodology & Mechanistic Causality

The synthesis of N-(2-tert-butylphenyl)-2-chloropropanamide relies on a modified Schotten-Baumann acylation. The reaction involves the nucleophilic attack of 2-tert-butylaniline on 2-chloropropionyl chloride.

Scientist Insight (Causality of Reagent Selection): Why do we use Triethylamine (TEA) as an acid scavenger? The acylation generates one equivalent of hydrochloric acid (HCl). Without a tertiary amine base like TEA to neutralize this byproduct, the HCl would protonate the unreacted 2-tert-butylaniline. Because the anilinium ion is non-nucleophilic, the reaction would stall at a maximum theoretical yield of 50%. The fundamental principles of this nucleophilic acyl substitution are well-documented in standard mechanistic literature[1].

Step-by-Step Experimental Protocol

The following protocol is designed as a self-validating system to ensure high yield and purity, adhering to standard laboratory practices[2].

Reagents Required:

-

2-tert-butylaniline (1.0 eq, Nucleophile)

-

2-chloropropionyl chloride (1.1 eq, Electrophile)

-

Triethylamine (1.2 eq, Acid Scavenger)

-

Dichloromethane (DCM) (10 volumes, Solvent)

Procedure:

-

Preparation: Charge a dry, nitrogen-purged round-bottom flask with 2-tert-butylaniline (1.0 eq) and DCM. Add TEA (1.2 eq) and stir to ensure a homogeneous solution.

-

Thermal Control: Submerge the flask in an ice-water bath and cool the mixture to 0–5 °C.

-

Causality: The reaction between an acid chloride and an amine is highly exothermic. Uncontrolled heat can lead to the degradation of the acid chloride or unwanted ketene formation.

-

-

Electrophile Addition: Dissolve 2-chloropropionyl chloride (1.1 eq) in an equal volume of DCM. Add this solution dropwise via an addition funnel over 30 minutes.

-

Propagation: Remove the ice bath and allow the reaction to warm to ambient temperature (20–25 °C). Stir for 2–4 hours.

-

Validation Checkpoint (TLC): Monitor the reaction via Thin Layer Chromatography (Hexanes:EtOAc 4:1). The reaction is complete when the UV-active aniline spot (lower

) completely disappears, replaced by the less polar amide spot (higher -

Aqueous Work-up: Quench the reaction by adding deionized water. Transfer to a separatory funnel and wash the organic layer sequentially:

-

1M HCl (aq):Self-Validation: Ensure the aqueous phase pH is ~1-2. This guarantees complete protonation and removal of any unreacted 2-tert-butylaniline and TEA.

-

Saturated NaHCO₃ (aq): Neutralizes residual acid and removes any hydrolyzed 2-chloropropionic acid.

-

Brine: Removes bulk water from the organic phase.

-

-

Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Recrystallize the crude solid from heptane/ethyl acetate to afford the pure product.

Visualization: Synthetic Workflow

Fig 1: Step-by-step synthetic workflow for N-(2-tert-butylphenyl)-2-chloropropanamide.

Analytical Characterization

To confirm the structural integrity of the synthesized compound, spectroscopic analysis is mandatory. The tert-butyl group provides a distinct, heavy singlet in ¹H NMR, while the chiral

Table 2: Expected Spectroscopic Signatures

| Technique | Signal / Peak | Assignment & Structural Rationale |

| ¹H NMR (CDCl₃) | tert-butyl group: Intense singlet due to 9 equivalent methyl protons. | |

| Propionamide Methyl: Split into a doublet by the adjacent | ||

| Aromatic protons: Multiplet corresponding to the substituted benzene ring. | ||

| Amide N-H: Broadened by quadrupolar relaxation of the nitrogen atom. | ||

| FT-IR | ~1660 cm⁻¹ | Amide I band: Strong C=O stretching frequency. |

| ~1530 cm⁻¹ | Amide II band: N-H bending coupled with C-N stretching. | |

| ~750 cm⁻¹ | C-Cl stretch: Confirms the presence of the aliphatic halogen. |

Reactivity Dynamics & Downstream Applications

In drug development, N-(2-tert-butylphenyl)-2-chloropropanamide is rarely the final Active Pharmaceutical Ingredient (API). Instead, it acts as a highly reactive electrophile. The

Application Insight: This specific

References

-

Wiley. "March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure, 9th Edition" (Authoritative text on nucleophilic acyl substitution mechanisms). Available at: [Link]

-

Internet Archive. "Vogel's textbook of practical organic chemistry : Vogel, Arthur Israel" (Standard laboratory protocols for amide synthesis and biphasic work-up). Available at: [Link]

Sources

Alpha-Chloroamides in Heterocyclic Chemistry: A Technical Guide to Synthetic Versatility

Executive Summary

Alpha-chloroamides (

The Chemical Architecture: The "Amide-Chloride" Duality

The utility of

Electronic Profile

-

Electrophilic

-Carbon: The chlorine atom induces a strong dipole, making the -

Acidic

-Protons: The electron-withdrawing nature of both the carbonyl and the chlorine atom increases the acidity of the -

Amide Resonance: The nitrogen lone pair donates into the carbonyl, modulating the electrophilicity of the carbonyl carbon, yet the amide nitrogen itself can act as a nucleophile in intramolecular cyclizations (N-alkylation).

Reactivity Visualization

The following diagram maps the core reactive sites of the

Figure 1: Reactivity profile of

Key Heterocyclic Scaffolds & Mechanistic Pathways

Quinoxalin-2-ones (6-Membered Systems)

The synthesis of quinoxalin-2-ones is a classic application, utilizing the

-

Mechanism: The reaction proceeds via an initial

-acylation of the 1,2-diaminobenzene with chloroacetyl chloride (or an -

Significance: This scaffold is ubiquitous in bioactive compounds exhibiting antimicrobial and anticancer properties.

-Lactams (Azetidin-2-ones)

While often synthesized via Staudinger cycloaddition,

-

Mechanism: An

-substituted

Multicomponent Reactions (MCRs): The Ugi-Post-Condensation

-Chloroacetic acid (the precursor to the amide) acts as the acid component in the Ugi 4-component reaction (Ugi-4CR).-

Workflow: Amine + Aldehyde + Isocyanide + Chloroacetic acid

Ugi Adduct ( -

Cyclization: The resulting linear adduct contains a secondary amide and the alkyl chloride. Treatment with base triggers the "Joullie-Ugi" post-condensation cyclization to form 2,5-diketopiperazines .

Experimental Protocols

Protocol A: General Synthesis of -Aryl- -Chloroacetamides

A foundational protocol for generating the building block.

Reagents: Aniline derivative (1.0 equiv), Chloroacetyl chloride (1.1 equiv), Triethylamine (

-

Setup: Dissolve the aniline derivative in anhydrous DCM (0.5 M) in a round-bottom flask under nitrogen atmosphere. Cool to 0°C.[1]

-

Base Addition: Add

dropwise. Stir for 10 minutes. -

Acylation: Add chloroacetyl chloride dropwise via syringe pump or addition funnel over 20 minutes. Note: Exothermic reaction; control temperature to prevent bis-acylation.

-

Reaction: Allow to warm to room temperature (RT) and stir for 2–4 hours. Monitor by TLC (Hexane:EtOAc 3:1).

-

Workup: Quench with water. Wash organic layer with 1M HCl (to remove unreacted amine), saturated

, and brine. -

Purification: Dry over

, concentrate, and recrystallize from EtOH/Hexane.

Protocol B: Synthesis of Quinoxalin-2-one via Cyclization

A self-validating protocol for heterocycle formation.

Reagents:

-

Condensation: Dissolve

-phenylenediamine in 4N HCl (10 mL/g). Add chloroacetic acid.[2][3] -

Reflux: Heat the mixture to reflux (100°C) for 2–4 hours.

-

Checkpoint: The solution typically darkens. Precipitation of the product may occur upon cooling.

-

-

Cyclization Logic: The acidic condition promotes the initial amide formation. The high temperature drives the intramolecular displacement of the chloride by the second amine (which is less nucleophilic in acid, hence the heat requirement).

-

Isolation: Cool to RT. Neutralize carefully with 10% NaOH to pH 7–8. The solid quinoxalinone precipitates.

-

Purification: Filter the solid, wash with cold water and EtOH. Recrystallize from DMF/Ethanol if necessary.

Data Summary Table: Typical Yields

| Substrate (R) | Product Type | Yield (%) | Key Condition |

| Phenyl | 85-92% | 0°C addition, DCM | |

| 4-OMe-Phenyl | 88-95% | 0°C addition, DCM | |

| Quinoxalin-2-one | 70-80% | 4N HCl, Reflux | |

| Diketopiperazine | 65-75% | KOH/MeOH (Cyclization) |

Visualizing the Pathways

Quinoxalinone Synthesis Workflow

This diagram illustrates the transformation from diamine to the fused heterocyclic system.

Figure 2: Step-wise synthesis of Quinoxalin-2-one via acid-mediated condensation.

Ugi-Joullie MCR Pathway

A complex workflow demonstrating the use of

Figure 3: The Ugi-Joullie cascade for accessing diketopiperazines.

Troubleshooting & Optimization

-

Issue: Bis-acylation during amide synthesis.

-

Cause: Excess acid chloride or high temperature.

-

Solution: Strict stoichiometry (1.05 equiv acid chloride) and maintain 0°C during addition.

-

-

Issue: Incomplete Cyclization (Quinoxalinones).

-

Cause: Protonation of the nucleophilic amine in strong acid prevents attack.

-

Solution: Ensure reflux temperature is maintained to overcome the activation energy barrier. If yield is low, switch to a two-step protocol: isolate the amide intermediate, then cyclize in basic conditions (

/DMF).

-

-

Issue: Hydrolysis of Chloride.

-

Cause: Aqueous basic conditions for extended periods.

-

Solution: Use anhydrous bases (NaH, KOtBu) in aprotic solvents (THF, DMF) for base-sensitive cyclizations.

-

References

-

Review of

-Halogenoacetamides: Bouhlel, A. et al. " -

Quinoxalinone Synthesis: "Synthesis of quinoxalinones." Organic Chemistry Portal.

-

-Lactam Synthesis: D'Höoghe, M. et al. "Highly Stereoselective Synthesis of

-

MCR Applications: Sutanto, F. et al. "Multicomponent reaction-derived covalent inhibitor space."[2] University of Groningen Research, 2021.

-

Green MCR Approaches: Wang, L. et al. "Recent advances in green multi-component reactions for heterocyclic compound construction."[5] Organic & Biomolecular Chemistry, 2024.[3][5][6]

Sources

- 1. mdpi.com [mdpi.com]

- 2. research.rug.nl [research.rug.nl]

- 3. researchgate.net [researchgate.net]

- 4. Highly Stereoselective Synthesis of β‐Lactams Utilizing α‐Chloroimines as New and Powerful Chiral Inductors | Scilit [scilit.com]

- 5. Recent advances in green multi-component reactions for heterocyclic compound construction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. Quinoxalinone synthesis [organic-chemistry.org]

An In-depth Technical Guide to the Solubility of N-(2-tert-butylphenyl)-2-chloropropanamide in DMSO and Methanol

Abstract

The determination of a compound's solubility in various solvents is a cornerstone of early-stage drug discovery and development. This guide provides a comprehensive technical overview of the theoretical and practical considerations for assessing the solubility of N-(2-tert-butylphenyl)-2-chloropropanamide in two common laboratory solvents: dimethyl sulfoxide (DMSO) and methanol. We will delve into the physicochemical properties of the solute and solvents to predict solubility trends, followed by a detailed, step-by-step protocol for the experimental determination of solubility. This document is intended for researchers, scientists, and drug development professionals seeking a thorough understanding of solubility assessment methodologies.

Introduction: The Critical Role of Solubility in Drug Development

The journey of a potential drug candidate from a laboratory curiosity to a therapeutic agent is fraught with challenges, with poor aqueous solubility being a primary reason for compound attrition. Understanding a compound's solubility in various solvent systems is therefore not merely a routine measurement but a critical dataset that informs a multitude of downstream applications.

-

Dimethyl Sulfoxide (DMSO) is a powerful, polar aprotic solvent widely used in drug discovery for its ability to dissolve a broad spectrum of both polar and nonpolar compounds.[1][2][3][4] This makes it an ideal solvent for creating high-concentration stock solutions for high-throughput screening (HTS) and various in vitro assays.[1][4]

-

Methanol , the simplest alcohol, is a polar protic solvent. It is frequently employed in chemical synthesis, purification, and as a co-solvent in analytical techniques such as High-Performance Liquid Chromatography (HPLC).[5][6]

This guide will focus on N-(2-tert-butylphenyl)-2-chloropropanamide, providing a framework for understanding and quantifying its solubility in these two pivotal solvents.

Theoretical Framework for Solubility Prediction

The principle of "like dissolves like" provides a foundational, albeit qualitative, prediction of solubility.[7] This principle is rooted in the intermolecular forces between the solute and solvent molecules. A more nuanced understanding can be gained by examining the physicochemical properties of N-(2-tert-butylphenyl)-2-chloropropanamide and the solvents.

Physicochemical Properties of N-(2-tert-butylphenyl)-2-chloropropanamide

While specific experimental data for this compound is limited, we can infer its properties from its structure.

| Property | Value (Predicted) | Source |

| Molecular Formula | C13H18ClNO | [8] |

| Molecular Weight | 239.74 g/mol | [9] |

| XlogP | 3.8 | [8] |

| Hydrogen Bond Donors | 1 (amide N-H) | Inferred from structure |

| Hydrogen Bond Acceptors | 1 (carbonyl O) | Inferred from structure |

The predicted XlogP of 3.8 suggests that N-(2-tert-butylphenyl)-2-chloropropanamide is a lipophilic, or nonpolar, compound. The presence of a hydrogen bond donor and acceptor provides some capacity for interaction with polar solvents.

Solvent Properties and Predicted Interactions

| Property | DMSO | Methanol |

| Polarity | Polar Aprotic | Polar Protic |

| Dielectric Constant | 47.2 | 32.7 |

| Hydrogen Bonding | H-bond acceptor | H-bond donor & acceptor |

-

In DMSO: As a polar aprotic solvent, DMSO can effectively solvate the N-(2-tert-butylphenyl)-2-chloropropanamide molecule. Its strong dipole will interact with the polar amide group. The bulky, nonpolar tert-butyl and phenyl groups will have favorable interactions with the methyl groups of DMSO. Given DMSO's reputation as a universal solvent in drug discovery, a high solubility of N-(2-tert-butylphenyl)-2-chloropropanamide in DMSO is anticipated.[1][10][11]

-

In Methanol: Methanol is a polar protic solvent capable of both donating and accepting hydrogen bonds. It will interact with the amide group of the solute through hydrogen bonding. However, the large nonpolar regions of N-(2-tert-butylphenyl)-2-chloropropanamide may limit its overall solubility in methanol compared to DMSO. The principle of "like dissolves like" suggests that while there will be some solubility due to the polar functional group, the predominantly nonpolar character of the molecule might lead to moderate, rather than high, solubility.

Experimental Determination of Solubility

To obtain quantitative solubility data, a systematic experimental approach is necessary. The following protocol outlines a robust method for determining the thermodynamic solubility of N-(2-tert-butylphenyl)-2-chloropropanamide.

Materials and Equipment

-

N-(2-tert-butylphenyl)-2-chloropropanamide (high purity)

-

Anhydrous DMSO

-

Methanol (HPLC grade)

-

Analytical balance (4-decimal place)

-

Vortex mixer

-

Thermostatic shaker/incubator

-

Microcentrifuge

-

Calibrated micropipettes

-

HPLC system with UV detector

-

Syringe filters (0.22 µm)

-

Glass vials with screw caps

Experimental Workflow

The following diagram illustrates the key stages in the experimental determination of thermodynamic solubility.

Caption: Workflow for Thermodynamic Solubility Determination.

Step-by-Step Protocol

-

Preparation of Saturated Solutions:

-

Accurately weigh an excess amount of N-(2-tert-butylphenyl)-2-chloropropanamide (e.g., 10-20 mg) into a glass vial. The key is to have undissolved solid remaining at the end of the experiment.

-

Add a precise volume (e.g., 1.0 mL) of the chosen solvent (DMSO or methanol) to the vial.

-

Seal the vial tightly to prevent solvent evaporation.

-

Prepare samples in triplicate for each solvent to ensure statistical validity.

-

-

Equilibration:

-

Separation of Undissolved Solute:

-

After equilibration, visually confirm the presence of undissolved solid in each vial.

-

Centrifuge the vials at a high speed (e.g., 10,000 x g for 10 minutes) to pellet the excess solid.[12]

-

Carefully collect the supernatant using a micropipette, being cautious not to disturb the pellet.

-

For an additional level of certainty, filter the supernatant through a 0.22 µm syringe filter compatible with the solvent.

-

-

Quantification by HPLC:

-

Prepare a series of calibration standards of N-(2-tert-butylphenyl)-2-chloropropanamide of known concentrations in the chosen solvent.

-

Accurately dilute a small aliquot of the saturated supernatant with the solvent to bring its concentration within the range of the calibration curve.

-

Analyze the calibration standards and the diluted sample by HPLC.

-

Construct a calibration curve by plotting the peak area against the concentration of the standards.

-

Determine the concentration of the diluted sample from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the original concentration of the saturated supernatant by multiplying the concentration of the diluted sample by the dilution factor.

-

The resulting concentration is the thermodynamic solubility of N-(2-tert-butylphenyl)-2-chloropropanamide in the specific solvent at the experimental temperature. Express the results in appropriate units (e.g., mg/mL, mM).

-

Data Presentation and Interpretation

The experimentally determined solubility data should be presented in a clear and concise format.

Table 1: Experimentally Determined Solubility of N-(2-tert-butylphenyl)-2-chloropropanamide

| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mM) |

| DMSO | 25 | [Experimental Value] | [Calculated Value] |

| Methanol | 25 | [Experimental Value] | [Calculated Value] |

The interpretation of these results will either confirm or challenge the initial predictions based on the physicochemical properties. This data is invaluable for:

-

Stock Solution Preparation: Guiding the preparation of concentrated stock solutions for biological assays, ensuring the compound remains in solution.[4]

-

Formulation Development: Informing early-stage formulation strategies.

-

Structure-Activity Relationship (SAR) Studies: Providing a key data point in understanding how structural modifications affect physicochemical properties.

Conclusion

References

- SATHEE. (n.d.). Chemistry Methanol.

- Wikipedia. (2024). Dimethyl sulfoxide.

- Global Trade Online Limited. (2026, February 17). Dimethyl Sulfoxide (DMSO): High-Purity Solvent for Industrial, Pharmaceutical, and Electronic Applications.

- Chemistry LibreTexts. (n.d.). Solubility.

- Sigma-Aldrich. (n.d.). Methanol.

- Smolecule. (2026, February). Experimental Protocols for DMSO Solubility Assessment.

- Styrene-butadiene Rubber. (2023, July 13). DMSO (Dimethyl Sulfoxide): A Versatile Organic Solvent And Drug Delivery Tool.

- Wikipedia. (2024). Methanol.

- Academondo. (2025, July 31). Methanol as a solvent: Significance and symbolism.

- American Chemical Society. (2024, October 14). Methanol.

- American Chemical Society. (2021, September 20). Dimethyl sulfoxide.

- BenchChem. (2025). Application Notes and Protocols for Determining the Solubility of Novel Compounds in DMSO for In Vitro Assays.

- MDPI. (2025, July 19). Unveiling the Solvent Effect: DMSO Interaction with Human Nerve Growth Factor and Its Implications for Drug Discovery.

- BenchChem. (2025). Application Notes and Protocols for Solubility Testing of Organic Compounds in Dimethyl Sulfoxide-d6.

- PubChemLite. (n.d.). N-(2-tert-butylphenyl)-2-chloropropanamide (C13H18ClNO).

- American Pharmaceutical Review. (2014, April 29). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which.

- BenchChem. (n.d.). Solubility and stability of N-Butyl-N-chloroformamide in common solvents.

- precisionFDA. (n.d.). 2-(TERT-BUTYLAMINO)-2-CHLOROPROPIOPHENONE.

Sources

- 1. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]

- 2. acs.org [acs.org]

- 3. mdpi.com [mdpi.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. SATHEE: Chemistry Methanol [sathee.iitk.ac.in]

- 6. wisdomlib.org [wisdomlib.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. PubChemLite - N-(2-tert-butylphenyl)-2-chloropropanamide (C13H18ClNO) [pubchemlite.lcsb.uni.lu]

- 9. GSRS [precision.fda.gov]

- 10. Dimethyl Sulfoxide (DMSO): High-Purity Solvent for Industrial, Pharmaceutical, and Electronic Applications - Shenyang East Chemical Science-Tech Co., Ltd.(ES CHEM Co.,Ltd) [eschemy.com]

- 11. reachever.com [reachever.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

The Strategic Integration of Lipophilic Amide Intermediates in Drug Discovery Libraries: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lipophilicity and the amide bond are two of the most critical components in the design of modern pharmaceuticals. The ability to modulate a compound's lipophilicity is paramount for optimizing its absorption, distribution, metabolism, and excretion (ADME) properties, as well as its target engagement. The amide bond, a ubiquitous functional group in numerous blockbuster drugs, offers a stable and synthetically accessible linkage for assembling complex molecules. This in-depth technical guide provides a comprehensive overview of the strategic use of lipophilic amide intermediates in the construction of drug discovery libraries. We will delve into the fundamental principles of lipophilicity in drug design, explore a diverse range of lipophilic building blocks, and provide detailed protocols for the high-throughput synthesis of lipophilic amide libraries. Furthermore, this guide will showcase case studies illustrating the successful application of these intermediates in lead optimization and the discovery of novel therapeutic agents.

The Critical Role of Lipophilicity and the Amide Bond in Medicinal Chemistry

The journey of a drug from administration to its target is a complex process governed by its physicochemical properties. Among these, lipophilicity, or the "fat-loving" nature of a molecule, plays a pivotal role. It dictates a drug's ability to traverse cellular membranes, which are primarily lipid bilayers, and to interact with often-hydrophobic binding pockets of target proteins.[1][2] A delicate balance of lipophilicity is crucial; while sufficient lipophilicity is necessary for membrane permeability and target affinity, excessive lipophilicity can lead to poor aqueous solubility, increased metabolic clearance, and off-target toxicity.[3]

The amide bond is a cornerstone of medicinal chemistry, found in a vast array of natural products and synthetic drugs.[4][5] Its prevalence stems from its remarkable stability, its capacity to participate in hydrogen bonding interactions as both a donor and an acceptor, and the synthetic tractability of its formation.[6] The condensation of a carboxylic acid and an amine to form an amide is one of the most frequently employed reactions in drug discovery, allowing for the modular assembly of diverse molecular scaffolds.[4]

By strategically combining lipophilic building blocks—amines and carboxylic acids—through amide bond formation, medicinal chemists can systematically explore vast regions of chemical space and fine-tune the properties of drug candidates. This approach is central to the construction of high-quality drug discovery libraries designed for identifying and optimizing novel therapeutics.

Navigating the Landscape of Lipophilicity: Key Descriptors

To quantitatively assess and predict the lipophilic character of a molecule, medicinal chemists rely on several key descriptors:

-

LogP: The logarithm of the partition coefficient, which measures the ratio of the concentration of a neutral compound in a non-polar solvent (typically n-octanol) to its concentration in an aqueous solvent (water). A higher LogP value indicates greater lipophilicity.[7][8]

-

LogD: The logarithm of the distribution coefficient, which is similar to LogP but accounts for all species of a compound (ionized and neutral) at a specific pH. For ionizable compounds, LogD is a more physiologically relevant descriptor of lipophilicity than LogP.[7][8]

The ability to predict and measure these values is essential for the rational design of drug candidates with optimal ADME profiles.

A Curated Collection of Lipophilic Building Blocks for Library Synthesis

The design of a lipophilic amide library begins with the careful selection of appropriate amine and carboxylic acid building blocks. These building blocks should offer a range of lipophilicities and structural diversity to enable a thorough exploration of the desired chemical space. Here, we present a curated selection of commercially available or readily synthesizable lipophilic building blocks, categorized by their structural motifs.

Table 1: Representative Lipophilic Amine and Carboxylic Acid Building Blocks

| Category | Building Block | Structure | cLogP |

| Bulky Aliphatic Amines | tert-Butylamine | CC(C)(C)N | 0.3-1.44[2][9][10] |

| Cyclohexylamine | C1CCC(CC1)N | 0.8-1.49[1][7][11][12] | |

| (3-ethyl-1-adamantyl)amine | 3.04[13] | ||

| Spirocyclic Amines | Spiro[3.3]heptan-2-amine | 1.4-1.7[4][14] | |

| Bulky Aliphatic/Alicyclic Carboxylic Acids | Pivalic Acid | CC(C)(C)C(=O)O | 0.94-1.5[3][15][16][17] |

| Cyclohexanecarboxylic Acid | C1CCC(CC1)C(=O)O | 1.88-1.96[8][18][19][20][21] | |

| Adamantane-1-carboxylic acid | C1C2CC3CC1CC(C2)(C3)C(=O)O | 2.287-2.6[22][23][24] |

Note: cLogP values can vary depending on the calculation method. The ranges provided reflect values found in the cited literature.

The inclusion of rigid, three-dimensional scaffolds like adamantane and spirocycles is a particularly effective strategy for increasing lipophilicity while improving metabolic stability and target engagement.[6][25][26][27][28][29][30][31] The adamantane moiety, with its cage-like structure, can enhance a drug's bioavailability and half-life.[6][25][32][33] Similarly, spirocycles can lock the conformation of a molecule, leading to improved efficacy and selectivity.[26][27][29][30][31]

High-Throughput Synthesis of Lipophilic Amide Libraries: A Practical Workflow

The efficient construction of large and diverse compound libraries is essential for modern drug discovery. Parallel synthesis techniques, often performed in 96-well plates, coupled with automated liquid handlers and purification systems, have become indispensable tools for medicinal chemists.[34][35][36]

Below is a generalized, step-by-step protocol for the high-throughput synthesis of a lipophilic amide library in a 96-well format.

Experimental Protocol: Parallel Amide Synthesis in a 96-Well Plate

Objective: To synthesize a library of lipophilic amides by reacting a diverse set of lipophilic carboxylic acids with a diverse set of lipophilic amines.

Materials:

-

96-well reaction block with sealing mat

-

Multichannel pipette or automated liquid handler

-

Centrifugal evaporator

-

HPLC for purification and analysis

-

Lipophilic carboxylic acids (stock solutions in a suitable solvent like DMF or DMSO)

-

Lipophilic amines (stock solutions in a suitable solvent like DMF or DMSO)

-

Amide coupling reagent (e.g., HATU, HBTU, or EDC/HOBt)

-

Base (e.g., DIPEA or triethylamine)

-

Solvents (e.g., DMF, DMSO, DCM, Ethyl Acetate)

-

Quenching solution (e.g., aqueous ammonium chloride)

-

Extraction solvent (e.g., Ethyl Acetate)

Workflow Diagram:

High-throughput amide library synthesis workflow.

Procedure:

-

Plate Preparation: Using a multichannel pipette or automated liquid handler, dispense the stock solutions of the lipophilic amines into the wells of the 96-well reaction block according to a predefined plate map.

-

Addition of Carboxylic Acids: Dispense the stock solutions of the lipophilic carboxylic acids to the corresponding wells containing the amines.

-

Addition of Coupling Reagents: In a fume hood, add the amide coupling reagent and the base to each well.

-

Reaction: Seal the reaction block with a sealing mat and allow the reactions to proceed at room temperature or with gentle heating. For more challenging couplings, microwave irradiation can be employed to accelerate the reaction.[37]

-

Quenching: After the reaction is complete (monitored by a test reaction), quench the reactions by adding an aqueous solution of ammonium chloride to each well.

-

Extraction: Add an organic solvent such as ethyl acetate to each well, seal the plate, and vortex to extract the amide products. Allow the layers to separate and carefully remove the aqueous layer.

-

Solvent Evaporation: Evaporate the organic solvent from the plate using a centrifugal evaporator.

-

Purification: Redissolve the crude products in a suitable solvent (e.g., DMSO) and purify the library using parallel HPLC.

-

Analysis: Analyze the purified compounds by LC-MS and/or NMR to confirm their identity and purity.

This generalized protocol can be adapted and optimized for specific sets of reactants and available automation platforms.[34][35][36][38]

Library Design Strategies for Modulating Lipophilicity

The design of a lipophilic amide library should be a strategic process aimed at systematically exploring the impact of lipophilicity on biological activity and ADME properties. Several computational and conceptual approaches can guide this process:

-

Target-Focused Libraries: When structural information about the target is available, computational tools like molecular docking can be used to design libraries with substituents that are predicted to make favorable lipophilic interactions with the binding site.[15]

-

Fragment-Based Library Design: In fragment-based drug discovery, small, low-complexity fragments with weak binding affinity are identified and then optimized into more potent leads. Lipophilic amide intermediates can be used to "grow" or "link" these initial fragment hits, systematically increasing their size and lipophilicity to enhance target engagement.

-

Diversity-Oriented Synthesis: This approach aims to create a library of structurally diverse compounds that cover a broad range of chemical space. By combining a diverse set of lipophilic amines and carboxylic acids, researchers can generate a wide array of amides with varying lipophilicities and three-dimensional shapes.

-

Computational Modeling: A variety of software tools are available to calculate and predict the lipophilicity of virtual compounds before their synthesis.[9] This allows for the in silico design of libraries with a desired distribution of LogP or LogD values, ensuring that the synthesized compounds fall within a drug-like range.

Case Studies: The Impact of Lipophilic Amides in Drug Discovery

The strategic incorporation of lipophilic amide intermediates has proven to be a successful approach in numerous drug discovery programs.

-

Kinase Inhibitors: Many kinase inhibitors feature a lipophilic "head" group that occupies a hydrophobic pocket in the ATP binding site. Lipophilic amide libraries are frequently synthesized to explore this region and optimize inhibitor potency and selectivity.

-

GPCR Modulators: G protein-coupled receptors (GPCRs) are a major class of drug targets. The design of ligands for GPCRs often involves the modulation of lipophilicity to achieve the desired balance of receptor affinity and membrane permeability. Lipophilic amide intermediates provide a versatile platform for synthesizing and optimizing GPCR modulators.

-

CNS-Active Agents: The blood-brain barrier (BBB) presents a significant challenge for the development of drugs targeting the central nervous system (CNS). The incorporation of lipophilic groups, such as the adamantane moiety, can enhance a drug's ability to cross the BBB.[25]

Conclusion

The thoughtful and strategic use of lipophilic amide intermediates is a powerful tool in the modern drug discovery arsenal. By understanding the fundamental principles of lipophilicity and leveraging the synthetic versatility of the amide bond, medicinal chemists can design and construct high-quality compound libraries that are rich in drug-like properties. The continued development of high-throughput synthesis technologies and computational design tools will further empower researchers to efficiently explore chemical space and accelerate the discovery of novel and effective therapeutics. This guide provides a foundational framework and practical insights for scientists and researchers to effectively harness the potential of lipophilic amide intermediates in their drug discovery endeavors.

References

-

Unlocking therapeutic potential: the role of adamantane in drug discovery. (2024, August 2). ConnectSci. [Link]

-

Showing Compound Cyclohexylamine (FDB003478). (2010, April 8). FooDB. [Link]

-

Cyclohexylamine | CAS#:108-91-8. (2025, August 20). Chemsrc. [Link]

-

Pivalic acid | CAS#:75-98-9. (2025, August 20). Chemsrc. [Link]

-

Buy tert-Butylamine | 75-64-9. (2023, August 15). Molequle. [Link]

-

Adamantane in Drug Delivery Systems and Surface Recognition. (2017, February 16). MDPI. [Link]

-

Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts? (2024, January 18). Taylor & Francis Online. [Link]

-

Tert-Butylamine (CAS 75-64-9): Odor profile, Properties, & IFRA compliance. Scent.vn. [Link]

-

75-64-9 tert-Butylamine C4H11N, Formula,NMR,Boiling Point,Density,Flash Point. LookChem. [Link]

-

Adamantane - A Lead Structure for Drugs in Clinical Practice. PubMed. [Link]

-

Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. (2025, April 5). ScienceDirect. [Link]

-

Use of the Adamantane Structure in Medicinal Chemistry. (2025, August 6). ResearchGate. [Link]

-

Chem Cyclohexylamine Lokc | Cheminformatics. Chemryt. [Link]

-

Showing Compound Pivalic acid (FDB111687). (2020, April 6). FooDB. [Link]

-

Adamantane-1-carboxylic acid | CAS#:828-51-3. (2025, August 22). Chemsrc. [Link]

-

pivalic acid, 75-98-9. The Good Scents Company. [Link]

-

Showing Compound Cyclohexanecarboxylic acid (FDB003406). (2010, April 8). FooDB. [Link]

-

Selected Applications of Spirocycles in Medicinal Chemistry | Request PDF. (2025, December 10). ResearchGate. [Link]

-

Automated and Parallel Amide Synthesis. ETH Research Collection. [Link]

-

cyclohexyl carboxylic acid, 98-89-5. The Good Scents Company. [Link]

-

Pivalic acid CAS# 75-98-9: Odor profile, Molecular properties, Suppliers & Regulation. Scent.vn. [Link]

-

Parallel synthesis of peptide libraries using microwave irradiation. PubMed. [Link]

-

Automated and Parallel Amide Synthesis. CiteDrive. [Link]

-

Automated and Parallel Amide Synthesis | Request PDF. (2025, August 6). ResearchGate. [Link]

-

Optimization of the parallel microscale amide coupling reactions performed in a 96-well plate. ResearchGate. [Link]

-

Chapter 16: Spirocycles as Privileged Structural Motifs in Medicinal Chemistry. (2015, November 20). Royal Society of Chemistry. [Link]

-

Cyclohexanecarboxylic acid | C7H12O2 | CID 7413. PubChem. [Link]

-

Cyclohexanecarboxylic acid, 1-methylethyl ester | C10H18O2 | CID 81039. PubChem. [Link]

-

1-Adamantanecarboxylic acid | C11H16O2 | CID 13235. PubChem. [Link]

-

Chemical Properties of Cyclohexanecarboxylic acid (CAS 98-89-5). Cheméo. [Link]

-

Spiro[3.3]heptan-2-amine hydrochloride (C7H13N). PubChemLite. [Link]

-

Chemical Properties of Cyclohexylamine (CAS 108-91-8). Cheméo. [Link]

-

The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. SciSpace. [Link]

-

Spiro[3.3]heptane as a Non-collinear Benzene Bioisostere. ChemRxiv. [Link]

-

Tert-Butylamine | C4H11N | CID 6385. PubChem. [Link]

-

Adamantane-1-carboxylic acid. Cheméo. [Link]

-

Cyclohexylamine | C6H11NH2 | CID 7965. PubChem. [Link]

-

Adamantane-1-carboxylic acid. NIST WebBook. [Link]

-

Adamantane-1-carboxylic acid. NIST WebBook. [Link]

Sources

- 1. Showing Compound Cyclohexylamine (FDB003478) - FooDB [foodb.ca]

- 2. Page loading... [guidechem.com]

- 3. Pivalic acid | 75-98-9 [chemicalbook.com]

- 4. PubChemLite - Spiro[3.3]heptan-2-amine hydrochloride (C7H13N) [pubchemlite.lcsb.uni.lu]

- 5. Cyclohexylamine (CAS 108-91-8) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 6. nbinno.com [nbinno.com]

- 7. Cyclohexylamine | CAS#:108-91-8 | Chemsrc [chemsrc.com]

- 8. Showing Compound Cyclohexanecarboxylic acid (FDB003406) - FooDB [foodb.ca]

- 9. Buy tert-Butylamine | 75-64-9 [smolecule.com]

- 10. scent.vn [scent.vn]

- 11. Chem Cyclohexylamine Lokc | Cheminformatics [chemryt.com]

- 12. Cyclohexylamine | C6H11NH2 | CID 7965 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. You are being redirected... [hit2lead.com]

- 14. chemscene.com [chemscene.com]

- 15. Pivalic acid | CAS#:75-98-9 | Chemsrc [chemsrc.com]

- 16. pivalic acid, 75-98-9 [thegoodscentscompany.com]

- 17. scent.vn [scent.vn]

- 18. cyclohexyl carboxylic acid, 98-89-5 [thegoodscentscompany.com]

- 19. Cyclohexanecarboxylic acid | C7H12O2 | CID 7413 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 20. Cyclohexanecarboxylic acid, 1-methylethyl ester | C10H18O2 | CID 81039 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 21. Cyclohexanecarboxylic acid (CAS 98-89-5) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 22. chemeo.com [chemeo.com]

- 23. Adamantane-1-carboxylic acid | CAS#:828-51-3 | Chemsrc [chemsrc.com]

- 24. 1-Adamantanecarboxylic acid | C11H16O2 | CID 13235 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 25. connectsci.au [connectsci.au]

- 26. tandfonline.com [tandfonline.com]

- 27. Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. researchgate.net [researchgate.net]

- 29. researchgate.net [researchgate.net]

- 30. books.rsc.org [books.rsc.org]

- 31. BLD Insights | The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry [bldpharm.com]

- 32. mdpi.com [mdpi.com]

- 33. Adamantane - A Lead Structure for Drugs in Clinical Practice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 34. Research Collection | ETH Library [research-collection.ethz.ch]

- 35. citedrive.com [citedrive.com]

- 36. researchgate.net [researchgate.net]

- 37. Parallel synthesis of peptide libraries using microwave irradiation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 38. researchgate.net [researchgate.net]

An In-depth Technical Guide to N-(2-tert-butylphenyl)-2-chloropropanamide: Synthesis, Characterization, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of N-(2-tert-butylphenyl)-2-chloropropanamide, a molecule of interest in synthetic and medicinal chemistry. This document details its molecular and physicochemical properties, outlines a robust, step-by-step synthesis protocol, and explores its potential applications, particularly in the context of drug discovery. The guide is intended for researchers and professionals in the chemical and pharmaceutical sciences, offering a foundational understanding of this compound's chemistry and potential utility.

Introduction

N-(2-tert-butylphenyl)-2-chloropropanamide is an organic compound featuring a substituted aromatic ring and a reactive chloropropanamide moiety. The presence of the sterically hindering tert-butyl group on the phenyl ring and the electrophilic carbon in the propanamide chain suggests unique chemical and biological properties. While specific literature on this exact molecule is sparse, its structural motifs are present in a range of biologically active compounds. The 2-chloropropanamide functionality, for instance, has been investigated as a "tunable" electrophile for covalent inhibitors in drug discovery, offering a less reactive alternative to more common Michael acceptors[1]. This guide aims to provide a thorough technical resource on N-(2-tert-butylphenyl)-2-chloropropanamide, from its fundamental properties to its synthesis and potential for further investigation.

Molecular and Physicochemical Properties

The fundamental properties of N-(2-tert-butylphenyl)-2-chloropropanamide are summarized below. It is important to note that while the molecular formula and weight are definitive, the physicochemical properties are predicted due to a lack of published experimental data.

| Property | Value | Source |

| Molecular Formula | C13H18ClNO | [2] |

| Molecular Weight | 239.74 g/mol | Calculated |

| Monoisotopic Mass | 239.1077 Da | [2] |

| Predicted XlogP | 3.8 | [2] |

| Predicted Hydrogen Bond Donor Count | 1 | PubChem |

| Predicted Hydrogen Bond Acceptor Count | 1 | PubChem |

| Predicted Rotatable Bond Count | 3 | PubChem |

Synthesis of N-(2-tert-butylphenyl)-2-chloropropanamide

The synthesis of N-(2-tert-butylphenyl)-2-chloropropanamide can be reliably achieved through the acylation of 2-tert-butylaniline with 2-chloropropionyl chloride. This is a standard method for the formation of N-aryl amides[3].

Reaction Scheme

Sources

Novel alpha-haloamide scaffolds for agrochemical research

The Renaissance of the -Haloamide Scaffold in Modern Agrochemical Discovery

Executive Summary

For decades,

This technical guide dissects the

Part 1: Structural & Mechanistic Foundation

The Tunable Warhead

The

-

The "Goldilocks" Reactivity:

-

Iodine/Bromine: Often too reactive, leading to rapid glutathione conjugation and systemic toxicity (non-specific alkylation).

-

Chlorine: The industry standard (e.g., Acetochlor). It offers a balance of stability in formulation and sufficient reactivity at the target site (VLCFA elongases).

-

Fluorine: The modern frontier.

-Fluoroamides are generally poor alkylators but excellent hydrogen bond mimics and metabolic blockers. They modify the pKa of the adjacent amide proton, influencing binding affinity without necessarily forming covalent bonds.

-

Reactivity Landscape

The scaffold is multipotent.[1] It can act as an electrophile, a radical precursor, or a precursor to heterocycles (e.g.,

Figure 1: The multipotent reactivity profile of the

Part 2: High-Fidelity Synthetic Architectures

Classical synthesis relies on the acylation of amines with

Stereoselective Methodologies

-

Dynamic Kinetic Resolution (DKR): Utilizing chiral catalysts to selectively react one enantiomer of a racemic

-haloamide. -

Photoenzymatic Hydroalkylation: A cutting-edge approach using flavin-dependent "ene"-reductases to couple

-dichloroamides with alkenes. This generates enantioenriched

Protocol: Photoenzymatic Synthesis of Enantioenriched -Chloroamides

Target: Synthesis of chiral

Reagents:

-

Substrate:

-Dimethyl- -

Alkene: Styrene derivative.

-

Catalyst: Ene-reductase (e.g., GluER-T36A).

-

Light Source: Blue LED (450 nm).

Step-by-Step Workflow:

-

Preparation: In a partial anaerobic chamber, dissolve the alkene (0.2 mmol) and dichloroamide (2.0 equiv) in Tris-HCl buffer (pH 7.5) containing 5% DMSO.

-

Initiation: Add the purified enzyme (1 mol%) and FMN cofactor.

-

Irradiation: Seal the vial and irradiate with Blue LEDs at

for 18 hours under localized stirring. -

Extraction: Quench with ethyl acetate. Extract the organic layer, dry over

, and concentrate. -

Purification: Flash chromatography (Hexane/EtOAc) yields the

-monochloroamide. -

Validation: Determine Enantiomeric Excess (ee) via Chiral HPLC (e.g., Chiralpak AD-H column).

Part 3: Agrochemical Applications & Mode of Action

Herbicides: The VLCFA Inhibitors (Group 15)

The most commercially successful application of

-

Target: The elongase complex (specifically the condensing enzymes like KCS or FAE1) in the endoplasmic reticulum.[3][4]

-

Mechanism: The

-chloroamide acts as a suicide substrate. The reactive cysteine in the active site of the condensing enzyme attacks the

Figure 2: The Mode of Action (MoA) for Group 15 herbicides, detailing the covalent inactivation of the elongase complex.

Emerging Fungicides & Nematicides

Recent research has expanded the scaffold beyond herbicides.

-

Fungicides: 2-chloro-N-phenylacetamide derivatives have shown potent activity against Aspergillus flavus.[5] The mechanism involves binding to ergosterol in the fungal membrane (disrupting integrity) and inducing Reactive Oxygen Species (ROS) accumulation [3].

-

Nematicides: Novel 1,2,4-oxadiazole derivatives containing amide linkers have demonstrated superior activity against the pine wood nematode (B. xylophilus) compared to commercial standards like abamectin [4].

Part 4: Safety & Environmental Profiling

The inherent reactivity of

The Safener System (Benoxacor/Fluxofenim)

Safeners are chemical additives that selectively protect the crop without protecting the weed.

-

Mechanism: Safeners induce the expression of Glutathione S-Transferases (GSTs) in the crop.

-

Pathway:

-

Safener is absorbed by the crop seed.

-

Upregulation of GST enzymes occurs.[7]

-

When the herbicide enters the crop, GSTs rapidly conjugate glutathione to the

-haloamide (displacing the halogen) before it can inhibit the elongase enzymes. -

Weeds lack this induced GST response and are killed.

-

Environmental Persistence

-

Degradation: Soil microbes degrade these compounds via amidases and glutathione conjugation.

-

Groundwater: To prevent leaching, modern scaffolds incorporate lipophilic tails to bind soil organic matter, or labile linkages that hydrolyze rapidly in aqueous environments outside the plant.

Part 5: Quantitative Data Summary

| Compound Class | Primary Target | Mechanism Type | Key Halogen | Resistance Risk |

| Chloroacetanilides | VLCFA Elongase (KCS) | Covalent (Irreversible) | Chlorine | Moderate (Metabolic) |

| Various / Unknown | H-Bond Mimic / Reversible | Fluorine | Low (Novel MoA) | |

| Halo-Oxadiazoles | Nematode ROS / Lipids | Oxidative Stress | Chlorine | Low |

| Proteases (Viral/Fungal) | Covalent (Fast) | Bromine | High (Toxicity) |

References

-

Asymmetric Synthesis of

-Chloroamides via Photoenzymatic Hydroalkylation of Olefins. National Institutes of Health (NIH). Available at: [Link] -

Specific and differential inhibition of very-long-chain fatty acid elongases from Arabidopsis thaliana by different herbicides. Proceedings of the National Academy of Sciences (PNAS). Available at: [Link]

-

Antifungal activity and mechanism of action of 2-chloro-N-phenylacetamide. SciELO (Anais da Academia Brasileira de Ciências). Available at: [Link][1][8]

-

Design, Synthesis, and Nematicidal Activity of Novel Amide Derivatives Containing an 1,2,4/1,3,4-Oxadiazole Moiety. ResearchGate. Available at: [Link]

-

The Fascin

-Haloamides. National Institutes of Health (NIH). Available at: [Link]

Sources

- 1. The Fascinating Chemistry of α‐Haloamides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Asymmetric Synthesis of α-Chloroamides via Photoenzymatic Hydroalkylation of Olefins - PMC [pmc.ncbi.nlm.nih.gov]

- 3. experts.illinois.edu [experts.illinois.edu]

- 4. researchgate.net [researchgate.net]

- 5. scielo.br [scielo.br]

- 6. 15.9 Herbicides that Inhibit Very Long Chain Fatty Acids – Principles of Weed Control [ohiostate.pressbooks.pub]

- 7. Herbicide Inhibitors of Vlcfa Elongation | Inhibitors of Fatty Acid Synthesis and Elongation - passel [passel2.unl.edu]

- 8. scispace.com [scispace.com]

Toxicological Mechanistics and Safety Architecture: N-(2-tert-butylphenyl)-2-chloropropanamide

Target Audience: Drug Development Professionals, Toxicologists, and Synthetic Chemists Document Type: Advanced Technical Whitepaper & Safety Data Guide

Introduction and Structural Causality

N-(2-tert-butylphenyl)-2-chloropropanamide (CAS: 1156595-98-0) is a highly specialized chemical intermediate frequently utilized in the synthesis of bioactive small molecules and targeted agrochemicals[1]. Unlike standard commodity chemicals, handling this compound requires a deep understanding of its structural mechanistics.

The molecule features two distinct domains that dictate its physicochemical behavior and toxicological profile:

-

The

-Chloroamide Moiety: This acts as a potent Protein-Reactive Functional Group (PRFG)[2]. The electronegative chlorine atom creates a highly electrophilic -

The 2-tert-Butylphenyl Group: The massive steric bulk of the ortho-tert-butyl group restricts rotation around the C–N bond, locking the amide into a rigid conformation. While this steric shielding drastically reduces the rate of non-specific aqueous hydrolysis, the extreme lipophilicity of the tert-butyl group enhances cellular membrane permeability, thereby increasing intracellular bioavailability.

Quantitative Data Summaries

To establish a baseline for hazard assessment, the structural and extrapolated hazard data are summarized below.

Table 1: Physicochemical Identity

| Parameter | Value / Description |

|---|---|

| Chemical Name | N-(2-tert-butylphenyl)-2-chloropropanamide |

| CAS Number | 1156595-98-0[1] |

| Molecular Weight | 239.74 g/mol [1] |

| Molecular Formula |

Table 2: Predictive GHS Hazard Classifications

Note: Thresholds are extrapolated from the highly conserved reactivity of the

| Hazard Class | Category | Mechanistic Rationale |

|---|---|---|

| Acute Toxicity (Oral/Dermal) | Category 4 | High lipophilicity drives rapid dermal and GI absorption. |

| Skin Sensitization | Category 1 | Covalent haptenization of epidermal proteins via

Mechanistic Toxicology: The Alkylation Pathway

The primary hazard of N-(2-tert-butylphenyl)-2-chloropropanamide is not acute systemic poisoning, but rather its insidious ability to act as a covalent modifier.

Upon crossing the lipid bilayer—facilitated by the lipophilic tert-butylphenyl moiety—the compound encounters the intracellular environment. Here, it rapidly alkylates Glutathione (GSH), the cell's primary antioxidant buffer. The depletion of GSH triggers a catastrophic cascade: without GSH to neutralize metabolic byproducts, Reactive Oxygen Species (ROS) accumulate rapidly[5][6]. This unmitigated oxidative stress leads to severe lipid peroxidation, DNA damage, and ultimately, cellular apoptosis[6][7].

Toxicological mechanism of alpha-chloroamides via GSH depletion and oxidative stress.

Self-Validating Safety & Decontamination Protocols

Standard laboratory cleanup procedures (e.g., wiping with a solvent) are fundamentally flawed for this compound. Physical wiping merely spreads the electrophile and increases the risk of dermal haptenization. Because the molecule is an active alkylating agent, it must be chemically deactivated prior to physical removal.

The following protocol utilizes a nucleophilic quenching strategy to force an

Protocol: Electrophile Quenching and Surface Decontamination

1. Reagent Preparation (The Quenching Solution)

-

Action: Formulate a 5% (w/v) Sodium Thiosulfate (

) solution in a 1:1 mixture of Deionized Water and Ethanol. -

Causality: Thiosulfate is a potent, sulfur-based nucleophile that outcompetes biological thiols for the

-carbon. The addition of ethanol is critical; water alone will not dissolve the highly lipophilic tert-butylphenyl moiety. The co-solvent ensures the thiosulfate can access the target molecule in a homogeneous phase.

2. PPE Selection

-

Action: Don double gloves: an inner layer of standard Nitrile, and an outer layer of Butyl rubber.

-

Causality: The extreme lipophilicity of the tert-butyl group acts as a permeation enhancer, allowing the compound to rapidly breach standard nitrile gloves. Butyl rubber provides a superior barrier against lipophilic amides, while the inner nitrile layer protects against the ethanol in the quenching solution.

3. Application and Kinetic Validation (Self-Validating Step)

-

Action: Spray the quenching solution generously over the contaminated area. Allow a strict 15-minute residence time .

-

Validation: The

reaction between thiosulfate and the

4. Final Cleanup

-

Action: Once the pH shift is confirmed and the 15-minute kinetic window has elapsed, wipe up the neutralized thioether byproduct with absorbent pads. The waste is now non-electrophilic and can be disposed of as standard non-reactive organic waste.

References

-

Genotoxicity of chloroacetamide herbicides and their metabolites in vitro and in vivo Spandidos Publications / International Journal of Molecular Medicine [Link]

-

Understanding the Mode of Action of the Chloroacetamide and Thiocarbamate Herbicides Cambridge Core / Weed Science [Link]

-

Appendage- and Scaffold-Diverse Electrophilic and Photoreactive Probes for Integrated Phenotypic Screening ACS Omega [Link]

Sources

- 1. 2-tert-butylphenyl acrylate | Sigma-Aldrich [sigmaaldrich.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Understanding the Mode of Action of the Chloroacetamide and Thiocarbamate Herbicides | Weed Technology | Cambridge Core [cambridge.org]

- 4. backend.orbit.dtu.dk [backend.orbit.dtu.dk]

- 5. Genotoxicity of chloroacetamide herbicides and their metabolites <i>in vitro</i> and <i>in vivo</i> - ProQuest [proquest.com]

- 6. International Journal of Molecular Medicine [spandidos-publications.com]

- 7. Genotoxicity of chloroacetamide herbicides and their metabolites in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Palladium-catalyzed intramolecular cyclization of N-aryl-2-chloropropanamides

This Application Note and Protocol details the Palladium-Catalyzed Intramolecular Cyclization of N-Aryl-2-chloropropanamides , a robust method for synthesizing 3-substituted oxindoles . This transformation represents a high-value application of C(sp³)–H alkylation, overcoming the traditional lethargy of alkyl chlorides to access privileged heterocyclic scaffolds used in drug discovery.

Introduction & Scope

The oxindole (indolin-2-one) scaffold is a ubiquitous pharmacophore found in alkaloids (e.g., physostigmine) and FDA-approved drugs (e.g., Sunitinib, Ropinirole). Traditional syntheses like the Stollé or Hinsberg reactions often require harsh acidic conditions or lack regiocontrol.

The Palladium-catalyzed intramolecular cyclization of N-aryl-2-chloropropanamides offers a mild, regioselective alternative. Unlike standard Heck reactions that couple aryl halides with alkenes, this protocol involves the oxidative addition of an alkyl chloride followed by intramolecular C–H activation of the aromatic ring.

Core Advantages

-

Atom Economy: Direct formation of C–C bonds without pre-functionalized aryl rings (e.g., no ortho-halogen required).

-

Substrate Availability: N-aryl-2-chloropropanamides are easily synthesized from anilines and 2-chloropropionyl chloride.

-

Stereocontrol: Potential for asymmetric synthesis using chiral phosphine ligands.

Mechanistic Insight

The reaction proceeds via a Pd(0)/Pd(II) catalytic cycle.[1][2] The high energy barrier for oxidative addition into the unactivated secondary alkyl C–Cl bond is the rate-limiting step, requiring electron-rich, bulky ligands.

The Catalytic Cycle

-

Ligand Exchange: Pre-catalyst activation to form the active mono-ligated species

. -

Oxidative Addition: Pd(0) inserts into the C(sp³)–Cl bond of the 2-chloropropanamide, forming an alkyl-Pd(II)-Cl complex. Note: This is difficult for chlorides; bulky phosphines (e.g.,

) prevent -

C–H Activation (CMD): The alkyl-Pd(II) species activates the ortho-C–H bond of the aryl ring. This likely proceeds via a Concerted Metalation-Deprotonation (CMD) pathway assisted by a carbonate base (

), forming a five-membered palladacycle. -

Reductive Elimination: The palladacycle collapses to form the C(sp²)–C(sp³) bond, releasing the oxindole and regenerating Pd(0).

Figure 1: Catalytic cycle for the intramolecular alkylation of N-aryl-2-chloropropanamides.

Optimization Guide (E-E-A-T)

Success depends on balancing the reactivity of the alkyl chloride against the risk of

Critical Parameters

| Parameter | Recommended | Rationale |

| Ligand | Electron-rich alkylphosphines increase electron density on Pd, facilitating oxidative addition to the inert C–Cl bond. Bulky steric bulk promotes reductive elimination. | |

| Catalyst Source | ||

| Base | Essential for the CMD mechanism. Cesium's "cesium effect" (solubility/cation size) often aids in stabilizing transition states in non-polar solvents. | |

| Solvent | Toluene or Xylene | Non-polar, high-boiling solvents (100–130 °C) are required to overcome the activation energy of C–Cl cleavage. |

| Additives | NaI (Optional) | Can facilitate reaction via in situ Finkelstein reaction (Cl |

Experimental Protocol

Synthesis of 1,3-Dimethylindolin-2-one

Target Substrate:

Materials

-

Substrate:

-Methyl- -

Catalyst: Palladium(II) acetate (

) (5-10 mol%) -

Ligand: Tricyclohexylphosphine (

) (10-20 mol%) (Keep Pd:L ratio 1:2) -

Base: Cesium carbonate (

) (2.0 equiv, dried) -

Solvent: Anhydrous Toluene (0.2 M concentration)

Step-by-Step Workflow

-

Preparation (Glovebox/Schlenk Line):

-

Flame-dry a 25 mL Schlenk tube equipped with a magnetic stir bar. Allow to cool under vacuum and backfill with Argon (

). -

Add

(11.2 mg, 0.05 mmol) and -

Add the solid substrate (

-Methyl- -

Note: If substrate is liquid, add it after the solvent.

-

-

Solvation & Degassing:

-

Add anhydrous Toluene (5.0 mL) via syringe.

-

Perform three freeze-pump-thaw cycles to remove

, which poisons the electron-rich phosphine ligand.

-

-

Reaction:

-

Seal the tube and heat to 110 °C in an oil bath.

-

Stir vigorously (1000 rpm) for 12–24 hours.

-

Monitoring: Check via TLC (Hexane:EtOAc 4:1). The starting material (

) should disappear; product (

-

-

Workup:

-

Purification:

-

Purify via Flash Column Chromatography on silica gel (Gradient: 0

20% EtOAc in Hexanes). -

Yield Expectation: 75–90% as a white/off-white solid.

-

Figure 2: Experimental workflow for the batch synthesis of oxindoles.

Troubleshooting & Limitations

| Issue | Probable Cause | Solution |

| Low Conversion | Catalyst deactivation ( | Ensure rigorous degassing. Switch to |

| Dehalogenation | Increase ligand bulk ( | |

| Protodehalogenation | Moisture in solvent. | Use freshly distilled/dried toluene and anhydrous |

| Regioisomers | meta-substituted anilines. | Substrates with meta-substituents may yield mixtures of 4- and 6-substituted oxindoles. Sterics usually favor the less hindered position (6-substituted). |

References

-

Hennessy, E. J., & Buchwald, S. L. (2003). A General and Mild Copper-Catalyzed Arylation of Diethyl Malonate. Journal of the American Chemical Society, 125(40), 12084–12085.

-arylation and cyclization concepts). -

Jia, Y., & Zhu, J. (2013). Palladium-Catalyzed Intramolecular C–H Alkylation of Electron-Deficient Arenes with Alkyl Halides.[5] Chemical Science, 4, 2374. (Direct protocol for alkyl halide cyclization onto arenes).

-

Solé, D., et al. (2003). Palladium-Catalyzed Intramolecular Coupling of Amino-Tethered Vinyl Halides and Ketones. Journal of the American Chemical Society.[6] (Mechanistic parallels in Pd-catalyzed cyclizations).

-

Kündig, E. P., et al. (2010). Palladium-Catalyzed Intramolecular C(sp3)–H Arylation.[7] Angewandte Chemie International Edition. (Relevant for the reverse disconnection and ligand effects).

Sources

- 1. Palladium-catalyzed intramolecular C–H arylation of 2-halo-N-Boc-N-arylbenzamides for the synthesis of N–H phenanthridinones - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. Palladium-Catalyzed, Ring-Forming Aromatic C–H Alkylations with Unactivated Alkyl Halides - PMC [pmc.ncbi.nlm.nih.gov]

- 6. semanticscholar.org [semanticscholar.org]

- 7. Palladium-catalyzed inter- and intramolecular alpha-arylation of amides. Application of intramolecular amide arylation to the synthesis of oxindoles | The Hartwig Group [hartwig.cchem.berkeley.edu]

The Chloroacetamide Moiety as a Versatile Tool in Covalent Fragment-Based Drug Discovery: Application Notes and Protocols for N-(2-tert-butylphenyl)-2-chloropropanamide

Introduction: The Rise of Covalent Fragments in Modern Drug Discovery

Fragment-Based Drug Discovery (FBDD) has emerged as a powerful alternative to traditional high-throughput screening (HTS) for the identification of novel lead compounds. By screening low molecular weight compounds (typically < 300 Da), FBDD allows for a more efficient exploration of chemical space and often yields hits with higher ligand efficiency.[1][2] A burgeoning area within FBDD is the use of covalent fragments, which possess a reactive electrophilic "warhead" that forms a stable covalent bond with a nucleophilic residue on the target protein. This approach offers several advantages, including prolonged target engagement, enhanced potency, and the ability to target shallow or transient binding pockets.[3][4]

The chloroacetamide functional group is a well-established electrophilic warhead that demonstrates reactivity towards nucleophilic amino acid residues, most notably cysteine. Its reactivity can be tuned by modifications to the alpha-carbon, making it a versatile tool for covalent inhibitor design. This application note provides a comprehensive guide to the use of N-(2-tert-butylphenyl)-2-chloropropanamide as a representative chloroacetamide fragment in a drug discovery campaign. We will cover its synthesis, screening methodologies, and strategies for hit-to-lead optimization.

The N-(2-tert-butylphenyl)-2-chloropropanamide Fragment: Rationale for Use

The choice of N-(2-tert-butylphenyl)-2-chloropropanamide as a starting fragment is based on a combination of desirable structural features:

-

The Chloroacetamide Warhead: The 2-chloropropanamide moiety provides the electrophilic center for covalent bond formation. The methyl group on the alpha-carbon can influence the reactivity and selectivity of the warhead compared to a simple chloroacetamide.

-

The N-Aryl Substituent: The aromatic ring provides a scaffold for building non-covalent interactions with the target protein.

-

The 2-tert-butylphenyl Group: The bulky tert-butyl group ortho to the amide nitrogen can serve several purposes. It can impart a specific conformational preference to the molecule, potentially leading to higher selectivity. This group can also enhance metabolic stability by sterically hindering metabolism of the aromatic ring and increase lipophilicity, which may improve cell permeability.[5]

Section 1: Synthesis of N-(2-tert-butylphenyl)-2-chloropropanamide

A reliable and scalable synthesis of the fragment is the first critical step in any FBDD campaign. The following protocol describes a robust method for the preparation of N-(2-tert-butylphenyl)-2-chloropropanamide from commercially available starting materials.

Protocol 1: Synthesis of N-(2-tert-butylphenyl)-2-chloropropanamide

Materials:

-

2-tert-butylaniline

-

2-chloropropionyl chloride

-

Triethylamine (TEA)

-

Dichloromethane (DCM), anhydrous

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate for chromatography

Procedure:

-

In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-tert-butylaniline (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add 2-chloropropionyl chloride (1.1 eq) dropwise to the stirred solution. A white precipitate of triethylamine hydrochloride will form.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aniline is consumed.

-

Upon completion, dilute the reaction mixture with DCM and transfer it to a separatory funnel.

-

Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield N-(2-tert-butylphenyl)-2-chloropropanamide as a solid.

-

Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Section 2: Screening Cascade for Covalent Fragments

The identification of protein targets for N-(2-tert-butylphenyl)-2-chloropropanamide requires a carefully designed screening cascade that can detect covalent bond formation and subsequent functional effects.

Primary Screen: Intact Protein Mass Spectrometry

Intact protein mass spectrometry is a high-throughput and direct method to screen for covalent modification.[6][7]

Protocol 2: Intact Protein Mass Spectrometry Screening

Materials:

-

Purified target protein (e.g., in a buffered solution like PBS or HEPES)

-

N-(2-tert-butylphenyl)-2-chloropropanamide stock solution (e.g., 10 mM in DMSO)

-

Quenching solution (e.g., 0.1% formic acid)

-

LC-MS system with a suitable column for protein separation (e.g., C4 column)

Procedure:

-

Incubate the target protein (e.g., 5 µM) with the fragment (e.g., 100 µM) at a controlled temperature (e.g., room temperature or 37 °C) for a defined period (e.g., 1-4 hours). Include a DMSO control.

-

Quench the reaction by adding the quenching solution.

-

Inject the sample onto the LC-MS system.

-

Separate the protein from unbound fragment and other small molecules using a suitable LC gradient.

-

Acquire the mass spectrum of the intact protein.

-

Deconvolute the raw mass spectrum to determine the molecular weight of the protein.

-

A mass shift corresponding to the molecular weight of the fragment (minus HCl) indicates covalent modification.

| Parameter | Value | Reference |

| Target Protein Concentration | 5 µM | [8] |

| Fragment Concentration | 100 µM | [8] |

| Incubation Time | 1-4 hours | [8] |

| Quenching Solution | 0.1% Formic Acid | [8] |

Secondary Screen: Biophysical and Biochemical Assays

Hits from the primary screen should be validated using orthogonal assays to confirm binding and assess functional consequences.

DSF, or Thermal Shift Assay, measures the change in a protein's melting temperature (Tm) upon ligand binding.[9][10] Covalent binding is expected to significantly stabilize the protein, leading to a positive Tm shift.

Protocol 3: Differential Scanning Fluorimetry (DSF) Assay

Materials:

-

Purified target protein

-

SYPRO Orange dye (or other suitable fluorescent dye)

-

N-(2-tert-butylphenyl)-2-chloropropanamide

-

qPCR instrument with a thermal ramping capability

Procedure:

-

Prepare a reaction mixture containing the target protein (e.g., 2-5 µM), SYPRO Orange dye (e.g., 5x concentration), and the fragment at various concentrations in a suitable buffer.

-

Incubate the mixture at room temperature for a predefined time to allow for covalent modification.

-

Place the samples in the qPCR instrument and perform a thermal melt from, for example, 25 °C to 95 °C with a ramp rate of 1 °C/min.

-

Monitor the fluorescence of the SYPRO Orange dye as a function of temperature.

-

Calculate the Tm by fitting the melt curve to a Boltzmann equation. A significant increase in Tm in the presence of the fragment indicates stabilizing binding.[9]

SPR is a powerful technique to study the kinetics of binding in real-time. For covalent inhibitors, SPR can be used to determine the initial non-covalent binding affinity (Kᵢ) and the rate of covalent modification (kᵢₙₐ꜀ₜ).[11]

Protocol 4: Surface Plasmon Resonance (SPR) Analysis

Materials:

-

SPR instrument and sensor chips (e.g., CM5)

-

Purified target protein

-

N-(2-tert-butylphenyl)-2-chloropropanamide

-

Immobilization reagents (e.g., EDC/NHS)

-

Running buffer (e.g., HBS-EP+)

Procedure:

-

Immobilize the target protein onto the sensor chip surface via amine coupling or other suitable chemistry.

-

Inject a series of concentrations of the fragment over the sensor surface and monitor the binding response (in Resonance Units, RU).

-

The resulting sensorgram will show an initial rapid association and dissociation phase (non-covalent binding) followed by a slower, progressive increase in RU as the covalent bond forms.

-

Fit the data to a two-state reaction model to determine the kinetic parameters Kᵢ and kᵢₙₐ꜀ₜ.

| Parameter | Description | Typical Value Range | Reference |

| Kᵢ | Non-covalent binding affinity | µM to mM | [12] |

| kᵢₙₐ꜀ₜ | Rate of covalent inactivation | 10⁻³ - 10 M⁻¹s⁻¹ | [12] |

| kᵢₙₐ꜀ₜ/Kᵢ | Second-order rate constant | 10² - 10⁵ M⁻¹s⁻¹ | [12] |

Hit Validation: Site of Modification Mapping

Identifying the specific amino acid residue modified by the fragment is crucial for understanding the mechanism of action and for structure-based drug design. This is typically achieved by peptide mapping using mass spectrometry.

Protocol 5: Peptide Mapping by LC-MS/MS

Procedure:

-

Covalently modify the target protein with the fragment as described in Protocol 2.

-

Denature, reduce, and alkylate the protein sample.

-

Digest the protein into smaller peptides using a specific protease (e.g., trypsin).

-

Separate the peptides by reverse-phase liquid chromatography and analyze by tandem mass spectrometry (MS/MS).

-

Search the MS/MS data against the protein sequence, including a modification corresponding to the mass of the fragment on potential nucleophilic residues (e.g., cysteine).

-

Identification of a peptide with the expected mass shift and fragmentation pattern confirms the site of covalent modification.

Section 3: Hit-to-Lead Optimization

Once a validated hit is identified, the next phase is to optimize its properties to generate a potent and selective lead compound.[13][14]

Strategies for Optimization

-

Fragment Growing: This involves adding chemical functionality to the fragment to make additional interactions with the target protein, thereby increasing affinity and potency.

-

Fragment Linking: If two fragments are found to bind in adjacent pockets, they can be linked together to create a larger, more potent molecule.

-

Fragment Merging: If two fragments bind in overlapping regions, a new molecule can be designed that incorporates the key features of both.

Modulating Warhead Reactivity

The reactivity of the chloroacetamide warhead can be fine-tuned to balance on-target activity with off-target reactivity. For N-(2-tert-butylphenyl)-2-chloropropanamide, modifications can be made to the methyl group on the alpha-carbon. For example, replacing it with an electron-withdrawing group could increase reactivity, while a bulkier group might decrease it.[15]

Visualizations

Caption: Workflow for Covalent Fragment-Based Drug Discovery.